molecular formula C21H18FN3O3S2 B2592140 2-((6-ethyl-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 923216-90-4

2-((6-ethyl-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2592140
CAS No.: 923216-90-4
M. Wt: 443.51
InChI Key: NHZJWFBSIPZREA-UHFFFAOYSA-N
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Description

2-((6-Ethyl-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4(3H)-one core substituted with an ethyl group at position 6, a furan-2-ylmethyl moiety at position 3, and a thioacetamide side chain at position 2 linked to a 4-fluorophenyl group.

Properties

IUPAC Name

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-2-16-10-17-19(30-16)24-21(25(20(17)27)11-15-4-3-9-28-15)29-12-18(26)23-14-7-5-13(22)6-8-14/h3-10H,2,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZJWFBSIPZREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-ethyl-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure

The compound can be described by the following structural formula:

C17H18FN3O2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

This structure incorporates a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL against Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. A related study demonstrated that similar thieno[2,3-d]pyrimidine derivatives exhibited cytotoxic effects against several cancer cell lines. For example, compounds derived from this class showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types including lung and breast cancer .

The proposed mechanisms of action for these compounds include:

  • Inhibition of DNA Synthesis : Compounds targeting DNA gyrase have shown promising results in inhibiting bacterial growth .
  • Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

StudyCompoundActivityFindings
Thieno[2,3-d]pyrimidine derivativesAntimicrobialMIC values ≤ 50 μg/mL against multiple bacteria
N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)ureaAntitumorGI50 values ranged from 1.7 to 28.7 μM against various cancers
Similar thieno derivativesCytotoxicitySignificant inhibition observed in melanoma and leukemia cell lines

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C24H20F3N3O5S2C_{24}H_{20}F_{3}N_{3}O_{5}S^{2}. It features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of a furan ring and a fluorophenyl group enhances its pharmacological profile, potentially contributing to its efficacy in various therapeutic areas.

Biological Activities

  • Antiviral Activity
    • Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have been identified as inhibitors of viral polymerases and proteases, suggesting that this compound may also possess antiviral activity against viruses such as SARS-CoV-2 .
  • Anticancer Properties
    • Thieno[2,3-d]pyrimidines have been reported to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific compound has shown promise in preliminary studies as a potential anticancer agent due to its ability to target specific cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects
    • Compounds with similar scaffolds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies

  • SARS-CoV-2 Inhibition
    • A study focused on derivatives of thieno[2,3-d]pyrimidines showed that certain modifications led to enhanced inhibitory activity against the main protease (Mpro) of SARS-CoV-2. This highlights the potential for developing antiviral therapies based on the structure of 2-((6-ethyl-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide .
  • Cancer Cell Line Studies
    • Research involving various cancer cell lines has demonstrated that similar compounds can induce apoptosis through mitochondrial pathways. These findings suggest a potential application for the compound in oncology, warranting further investigation into its efficacy and safety profiles in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives are a well-studied class of compounds due to their diverse biological activities. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and reported bioactivities.

Structural and Substituent Variations

The target compound’s uniqueness lies in its furan-2-ylmethyl substituent at position 3 and the 4-fluorophenyl acetamide side chain. Key differences among analogs include:

  • Halogenation: Many analogs feature chloro- or difluorophenyl groups (e.g., N-(3-Chloro-4-fluorophenyl) in , N-(2,4-Difluorophenyl) in ).
  • Bulkier substituents : Compounds like N-(4-isopropylphenyl) ( ) introduce steric effects that may reduce membrane permeability compared to the target’s 4-fluorophenyl group.
  • Heterocyclic modifications : Some analogs replace the furan with benzimidazole ( ) or thiazole ( ), altering π-π stacking and hydrogen-bonding capabilities.

Molecular Properties

Compound (CAS/Reference) Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported)
Target Compound C₂₂H₂₁FN₃O₃S₂ (inferred) ~490.5 g/mol 6-Ethyl, 3-(furan-2-ylmethyl), 4-FPh N/A (inferred antimicrobial/kinase inhibition)
N-(3-Chloro-4-fluorophenyl) analog C₁₈H₁₇ClFN₃O₂S₂ 425.9 g/mol 3-Ethyl, 5,6-dimethyl, 3-Cl-4-FPh N/A (structural analog of kinase inhibitors)
N-(4-isopropylphenyl) analog C₂₃H₂₆N₃O₂S₂ 456.6 g/mol 3-Ethyl, 5,6-dimethyl, 4-isopropylPh N/A
4j () C₂₄H₂₀ClFN₅O₂S₂ 547.0 g/mol 3,5-Dimethyl, 3-Cl-4-FPh, benzimidazole Antimicrobial (Staphylococcus aureus: 14 mm inhibition)
IWP-3 () C₂₃H₂₀FN₄O₂S₂ 485.5 g/mol 3-(4-FPh), 6-methylbenzothiazole Wnt pathway inhibition (reported elsewhere)
N-(2,4-Difluorophenyl) analog C₁₉H₁₇F₂N₃O₂S₂ 429.5 g/mol 3-Ethyl, 5,6-dimethyl, 2,4-diFPh N/A

Key Research Findings

  • Antimicrobial Activity: Compounds with chloro/fluorophenyl groups (e.g., 4j in ) showed moderate activity against S. aureus (14 mm inhibition zone), likely due to enhanced membrane disruption .
  • Kinase Inhibition: highlights thienopyrimidines as CK1 inhibitors, with substituents like trifluoromethylbenzothiazole enhancing potency . The target’s 4-fluorophenyl group may similarly optimize kinase binding.
  • The furan ring in the target compound could donate electron density, modulating reactivity .

Hypothesized Advantages of the Target Compound

  • The furan-2-ylmethyl group may confer improved metabolic stability over chlorinated analogs by reducing oxidative degradation.

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